molecular formula C18H21N3OS B2952768 1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one CAS No. 893990-12-0

1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one

Cat. No.: B2952768
CAS No.: 893990-12-0
M. Wt: 327.45
InChI Key: GXUFKKIOWRKKES-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is a complex organic compound that features a unique combination of azepane, phenyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the phenylpyridazinyl group through a series of nucleophilic substitution and condensation reactions. The final step often involves the formation of the ethanone linkage through a carbonylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the azepane or pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azepane ring can interact with hydrophobic pockets, while the phenylpyridazinyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-4-chlorophthalazine
  • 1-(azepan-1-yl)-2-(pyridin-3-yl)ethan-1-one
  • 1-(azepan-1-yl)-2-(phenylthio)ethan-1-one

Uniqueness

1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is unique due to the presence of the phenylpyridazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(21-12-6-1-2-7-13-21)14-23-17-11-10-16(19-20-17)15-8-4-3-5-9-15/h3-5,8-11H,1-2,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFKKIOWRKKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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